N-(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)propanamide N-(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 940509-02-4
VCID: VC0355924
InChI: InChI=1S/C16H16ClN3O2/c1-2-15(21)18-12-6-8-13(9-7-12)19-16(22)20-14-5-3-4-11(17)10-14/h3-10H,2H2,1H3,(H,18,21)(H2,19,20,22)
SMILES: CCC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl
Molecular Formula: C16H16ClN3O2
Molecular Weight: 317.77g/mol

N-(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)propanamide

CAS No.: 940509-02-4

Main Products

VCID: VC0355924

Molecular Formula: C16H16ClN3O2

Molecular Weight: 317.77g/mol

N-(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)propanamide - 940509-02-4

CAS No. 940509-02-4
Product Name N-(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)propanamide
Molecular Formula C16H16ClN3O2
Molecular Weight 317.77g/mol
IUPAC Name N-[4-[(3-chlorophenyl)carbamoylamino]phenyl]propanamide
Standard InChI InChI=1S/C16H16ClN3O2/c1-2-15(21)18-12-6-8-13(9-7-12)19-16(22)20-14-5-3-4-11(17)10-14/h3-10H,2H2,1H3,(H,18,21)(H2,19,20,22)
Standard InChIKey NEVLVHWKDLIXSF-UHFFFAOYSA-N
SMILES CCC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl
Canonical SMILES CCC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl
PubChem Compound 17204863
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator